

# Tautomerism in Substituted Pyrrolidine-2,3-diones: An In-depth Technical Guide

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## Compound of Interest

**Compound Name:** 1-Benzyl-3-hydroxy-pyrrolidine-2,5-dione

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This technical guide provides a comprehensive overview of tautomerism in substituted pyrrolidine-2,3-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine-2,3-dione core is a versatile scaffold found in various biologically active molecules. Understanding the tautomeric behavior of this scaffold is crucial for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct physicochemical properties and biological activities. This guide delves into the synthesis of relevant precursors, their tautomeric forms, and the structural elucidation of the final substituted pyrrolidine-2,3-dione tautomers, supported by quantitative data, detailed experimental protocols, and visual diagrams.

## Introduction to Tautomerism in Pyrrolidine-2,3-diones

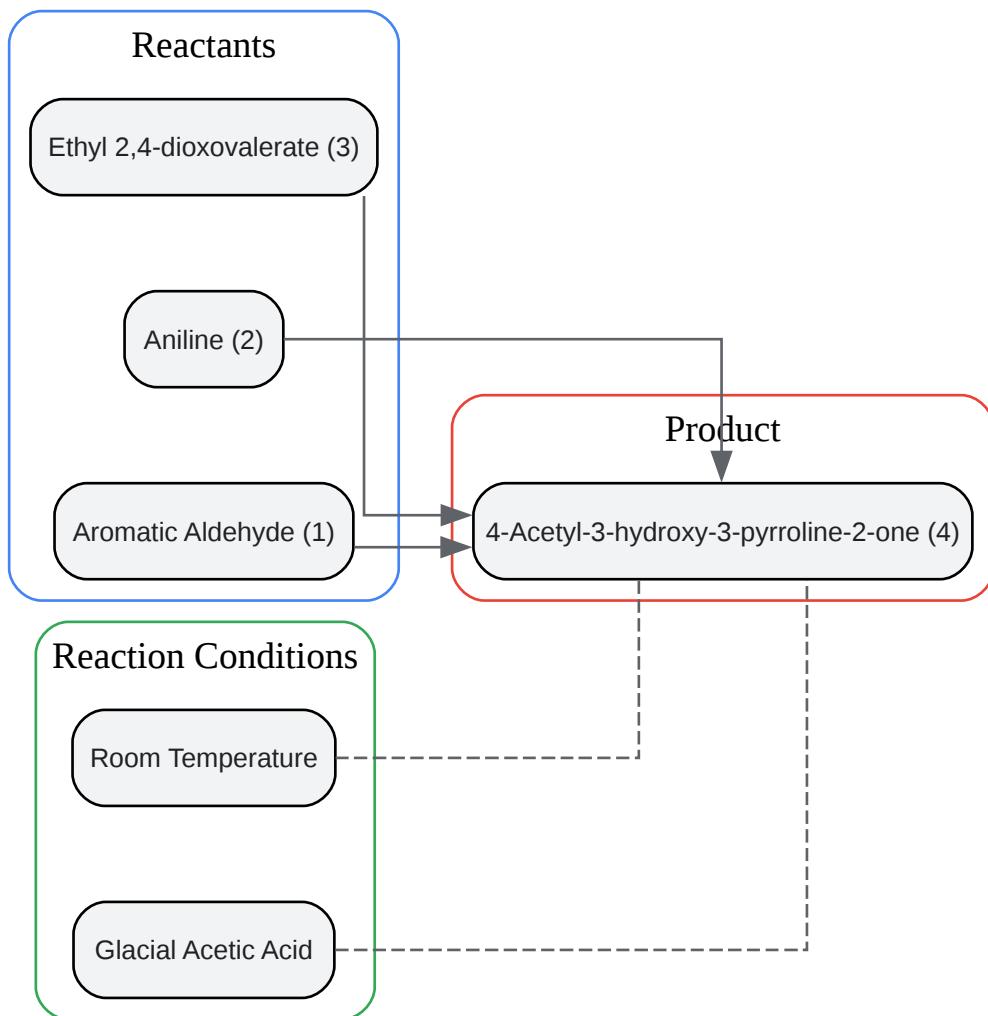
Pyrrolidine-2,3-diones possess a  $\beta$ -dicarbonyl-like functionality within a five-membered lactam ring, making them susceptible to various forms of tautomerism. The specific tautomeric forms present in equilibrium are highly dependent on the nature and position of substituents on the pyrrolidine ring, as well as the solvent. The most relevant and studied examples involve 4-acyl-substituted pyrrolidine-2,3-diones, which can exist in several tautomeric forms, including keto-enol and enamine-imine forms. The stability of these tautomers is often influenced by the potential for intramolecular hydrogen bonding and conjugation effects.

# Synthesis and Tautomerism of Precursors: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones

A key route to obtaining 1,4,5-trisubstituted pyrrolidine-2,3-diones involves the use of 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors. These precursors are synthesized via a three-component reaction and themselves exhibit interesting tautomeric properties.

## Synthesis of 4-Acetyl-3-hydroxy-3-pyrroline-2-ones

Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared through a multicomponent reaction involving an aromatic aldehyde, aniline (or a substituted aniline), and ethyl 2,4-dioxovalerate in glacial acetic acid.[\[1\]](#)



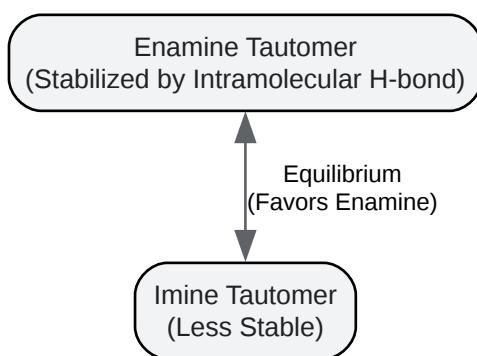
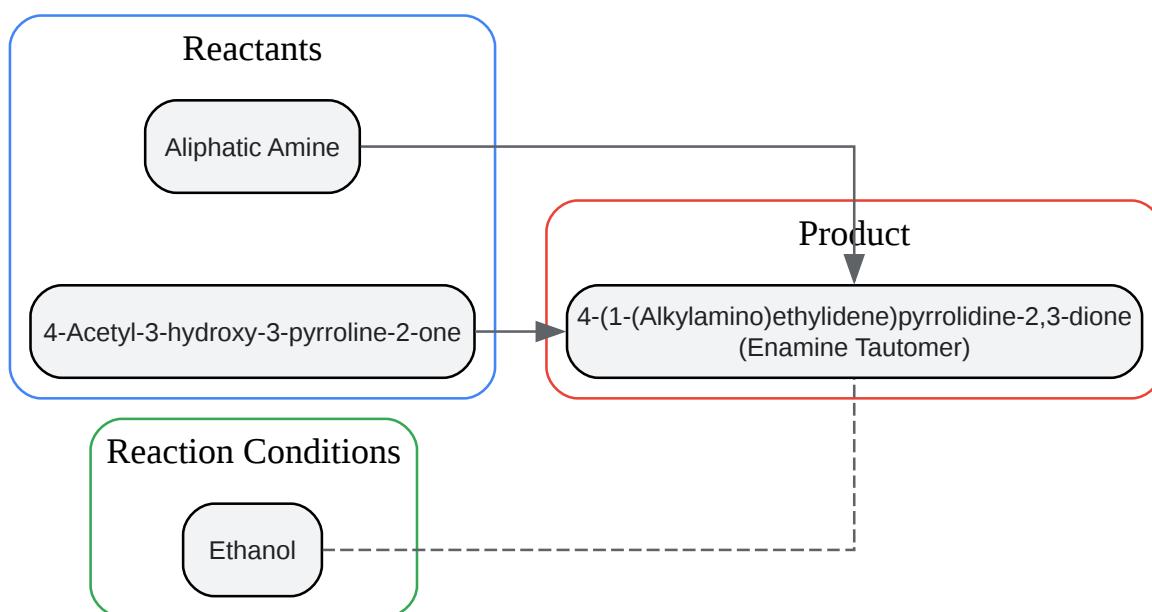
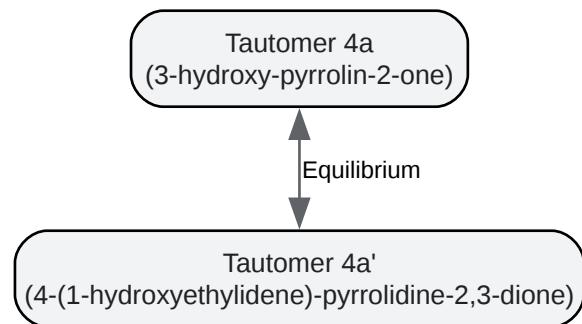
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**Diagram 1:** Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-one precursors.

## Tautomerism in 4-Acetyl-3-hydroxy-3-pyrroline-2-ones

These precursors exhibit keto-enol tautomerism involving the 3-hydroxy group and the 4-acetyl group. Spectroscopic evidence, particularly from NMR, indicates the presence of this equilibrium. In DMSO-d6, the  $^{13}\text{C}$  NMR spectra of these compounds show broad peaks for the acetyl group carbons, which is indicative of tautomerism in a hydrogen-bond accepting solvent. [1] In contrast, in a less interactive solvent like CDCl3, these peaks are sharp.[1]

DFT calculations have been employed to investigate the relative stabilities of the tautomers. For 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one (4a), the calculations show that the tautomer with the hydroxyl group on the pyrrolidine ring is more stable than the enol form of the acetyl group, albeit by a small energy difference (0.4  $\text{kcal}\cdot\text{mol}^{-1}$  in an ethanol solvent model).[1] The energy barrier for the transformation between these tautomers is also small, suggesting a rapid equilibrium.[1]



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## References

- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
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